N-(4-methylpiperidin-4-yl)acetamide N-(4-methylpiperidin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516057
InChI: InChI=1S/C8H16N2O/c1-7(11)10-8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,10,11)
SMILES: CC(=O)NC1(CCNCC1)C
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

N-(4-methylpiperidin-4-yl)acetamide

CAS No.:

Cat. No.: VC13516057

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylpiperidin-4-yl)acetamide -

Specification

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name N-(4-methylpiperidin-4-yl)acetamide
Standard InChI InChI=1S/C8H16N2O/c1-7(11)10-8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,10,11)
Standard InChI Key PJUQPGPSCSSQIW-UHFFFAOYSA-N
SMILES CC(=O)NC1(CCNCC1)C
Canonical SMILES CC(=O)NC1(CCNCC1)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Methylpiperidin-4-yl)acetamide features a piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—with a methyl group and an acetamide moiety (-NHCOCH3_3) both attached to the 4-position of the ring. The stereochemistry of the piperidine ring and the spatial arrangement of substituents influence its interaction with biological targets. The hydrochloride salt form introduces a chloride ion, forming a quaternary ammonium center that improves stability.

Table 1: Key Physicochemical Properties

PropertyN-(4-Methylpiperidin-4-yl)acetamideHydrochloride Salt Form
Molecular FormulaC8H16N2O\text{C}_8\text{H}_{16}\text{N}_2\text{O}C8H17ClN2O\text{C}_8\text{H}_{17}\text{ClN}_2\text{O}
Molecular Weight (g/mol)156.23192.68
SolubilityModerate in organic solventsHigh in aqueous media
Ionization StateFree baseSalt (cation + Cl⁻)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ\delta 1.2–1.4 ppm), acetamide carbonyl (δ\delta 170–175 ppm in 13C^{13}\text{C} ), and piperidine ring protons (δ\delta 2.5–3.5 ppm). Mass spectrometry confirms the molecular ion peak at m/z 156.23 for the free base and 192.68 for the hydrochloride form.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(4-methylpiperidin-4-yl)acetamide typically involves acetylation of 4-methylpiperidin-4-amine. A common method includes:

  • Acetylation: Reacting 4-methylpiperidin-4-amine with acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Table 2: Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
AcetylationAcetic anhydride, Et3_3N, RT85
Salt FormationHCl (g), diethyl ether92

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize reaction efficiency and purity. Process parameters such as temperature (20–25°C), stoichiometry (1:1.2 amine:acetic anhydride), and catalyst loading are rigorously controlled.

Pharmacological Applications

Serotonin Receptor Antagonism

N-(4-Methylpiperidin-4-yl)acetamide hydrochloride exhibits potent antagonism at serotonin (5-HT) receptors, particularly the 5-HT2A_{2A} subtype. This activity suggests potential therapeutic applications in:

  • Psychiatric Disorders: Modulation of serotonin signaling may alleviate symptoms of anxiety and depression.

  • Neuropharmacology: Targeting 5-HT receptors could aid in treating migraines or sleep disorders.

Comparative Neurotransmitter Transporter Activity

While structurally similar to modafinil derivatives (e.g., thioacetamide-containing piperidines), N-(4-methylpiperidin-4-yl)acetamide lacks the sulfur atom critical for dopamine/norepinephrine transporter (DAT/NET) inhibition . Instead, its primary mechanism revolves around receptor antagonism rather than reuptake inhibition.

Table 3: Pharmacological Profile vs. Analogues

CompoundTarget ActivitySelectivity Ratio (DAT/SERT/NET)
N-(4-Methylpiperidin-4-yl)acetamide5-HT2A_{2A} antagonismN/A
(+)-cis-5b NET inhibition1:0.03:0.003
Modafinil DAT/NET inhibition1:0.5:0.1

Comparative Analysis with Related Compounds

Structural Analogues

N-(4-Methylpiperidin-4-yl)acetamide differs from analogues such as N-(1-methylpiperidin-4-yl)acetamide in the placement of the methyl group, which alters receptor binding affinity. Unlike calcium channel-blocking piperidinyl acetamides , this compound’s activity is receptor-specific.

Table 4: Structural and Functional Comparison

CompoundKey Structural FeaturePrimary Activity
N-(4-Methylpiperidin-4-yl)acetamide4-methyl, 4-acetamide5-HT2A_{2A} antagonism
N-(1-Methylpiperidin-4-yl)acetamide1-methyl, 4-acetamideDAT inhibition
US8569344B2 derivatives N-piperidinyl, trifluoromethylCalcium channel blockade

Future Research Directions

Mechanistic Studies

Elucidating the exact binding mode of N-(4-methylpiperidin-4-yl)acetamide at 5-HT receptors via X-ray crystallography could guide the design of more selective antagonists.

Therapeutic Exploration

Preclinical trials are needed to evaluate efficacy in models of serotonin dysregulation (e.g., obsessive-compulsive disorder). Synergistic effects with SSRIs or atypical antipsychotics warrant investigation.

Toxicity Profiling

Long-term toxicity studies, including carcinogenicity and teratogenicity assessments, are essential for clinical translation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator